molecular formula C13H7Cl2N3O2S B2899189 N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-22-4

N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2899189
CAS No.: 851944-22-4
M. Wt: 340.18
InChI Key: PRSCDCTXCSJFCI-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group at position 6 and a 2,3-dichlorophenyl substituent at the amide nitrogen. The 2,3-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSCDCTXCSJFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The information is synthesized from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H7Cl2N3O2S
  • Molecular Weight : 340.18 g/mol
  • CAS Number : 188561-57-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance:
    • Against Staphylococcus aureus: MIC < 40 μg/mL.
    • Against Escherichia coli: MIC < 132 μg/mL.
    • Against Candida albicans: MIC < 207 μg/mL .
  • Mechanism of Action : The compound is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives that affect cell wall synthesis and protein synthesis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored.

Key Findings

  • COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Models : In vivo studies using carrageenan-induced paw edema models showed that the compound reduced inflammation significantly, indicating its potential as a therapeutic agent in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays.

Mechanisms and Effects

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis . This mechanism is crucial for its anticancer activity.
  • Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(2,3-Dichlorophenyl)...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(2,3-Dichlorophenyl)...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications. Below are the main areas of research:

Antimicrobial Activity

Recent studies have demonstrated that N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses broad-spectrum antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited an MIC of less than 40 μg/mL against Staphylococcus aureus.
  • Mechanism of Action : It is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives that affect cell wall synthesis and protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied.

  • COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Experimental Models : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays.

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis. This mechanism is crucial for its anticancer activity.
  • Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(2,3-Dichlorophenyl)-5-oxo...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(2,3-Dichlorophenyl)-5-oxo...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,3-dichlorophenyl group (Cl) in the target compound likely enhances binding to hydrophobic receptor domains compared to electron-donating groups like methoxy (OCH₃) in or furan in .
  • Halogen substituents (e.g., Br in ) improve crystallinity via halogen bonding, a property absent in the target compound but exploitable in formulation.

Amide vs. Ester Derivatives :

  • Carboxamides (e.g., target compound) generally exhibit higher target specificity than esters (e.g., ), which are more metabolically labile.

Hydroxy groups () improve aqueous solubility but may introduce metabolic instability.

Pharmacological Potential

  • P2X7 Antagonism : highlights 2,3-dichlorophenyl-containing triazoles as potent P2X7 antagonists (IC₅₀ ~100 nM) . The target compound’s dichlorophenyl group may confer similar activity, though experimental validation is needed.
  • Immunoproteasome Inhibition: Analogs like N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide show moderate β1i/β5i inhibition (19–32%) , suggesting the scaffold’s versatility for immunomodulatory applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation of 2,3-dichloroaniline with a thiazolopyrimidine-6-carboxylic acid precursor. Key steps include:

  • Cyclization : Acid-catalyzed cyclization (e.g., acetic acid) to form the thiazolo[3,2-a]pyrimidine core.
  • Coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC.
  • Optimization : Reaction conditions (temperature, solvent polarity) are critical for yield and purity. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Validation : Purity is confirmed via HPLC (>95%), and structural integrity by 1^1H/13^{13}C NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 8.2–8.5 ppm for aromatic protons), 13^{13}C NMR (carbonyl at ~170 ppm), and IR (C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–S bond: 1.74 Å) and dihedral angles between the thiazole and pyrimidine rings (~80–85°) .
  • DFT Calculations : Used to predict electronic properties (HOMO-LUMO gap: ~4.5 eV) and optimize geometry .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, cell line selection). For example, IC50_{50} values against cancer cells vary due to differential expression of molecular targets .
  • Structural Analogues : Compare with derivatives (e.g., 2-methyl or 4-methoxy variants) to identify SAR trends.
  • Dose-Response Curves : Use nonlinear regression models (e.g., four-parameter logistic) to quantify potency .
    • Case Study : A derivative with a 3-methoxyphenethyl group showed 10× higher anti-inflammatory activity than the parent compound due to enhanced target binding .

Q. What strategies are used to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., COX-2 or β5i proteasome subunit) using AutoDock Vina. Key interactions: hydrogen bonds with Arg120 and hydrophobic contacts with Val89 .
  • Kinetic Assays : Measure inhibition constants (Ki_i) via fluorescence-based enzymatic assays (e.g., β5i proteasome inhibition at 30 µM) .
  • Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., NF-κB suppression in inflammation models) .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to maximize yield. For example, acetic acid/EtOH (1:3) increases yield by 15% versus pure acetic acid .
  • Continuous Flow Reactors : Improve efficiency and reduce side products (e.g., 90% yield at 100 g scale) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis & Validation

Q. What methods validate the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV, 48h), and pH extremes. Monitor degradation via UPLC-MS (e.g., hydrolytic cleavage of the amide bond at pH >10) .
  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~220°C, confirming suitability for high-temperature reactions .

Q. How are computational models used to predict biological activity?

  • Methodological Answer :

  • QSAR Models : Train on datasets of thiazolo[3,2-a]pyrimidine derivatives to correlate descriptors (logP, polar surface area) with bioactivity .
  • MD Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD <2.0 Å for stable complexes) .

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